molecular formula C23H27N3O2 B5677754 1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one

1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one

Cat. No. B5677754
M. Wt: 377.5 g/mol
InChI Key: BILKKIOUDJWMHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, highlighting methodologies that allow for the efficient assembly of diazepine derivatives. For instance, a one-pot, multi-component synthesis approach has been utilized for the creation of benzo[b][1,4]diazepine derivatives, leveraging readily available materials, metal-free conditions, and yielding products through a straightforward process (Tan et al., 2020). Such methodologies underscore the importance of efficient synthetic routes for complex molecules.

Molecular Structure Analysis

The structural determination of related compounds often employs techniques like NMR, HRMS, and XRD to confirm molecular configurations. This comprehensive analysis ensures the accurate identification of synthesized compounds and their structural integrity, which is crucial for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Chemical reactions involving diazepine derivatives are diverse, reflecting their rich chemical reactivity. For example, the synthesis and transformation of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate demonstrate the compound's ability to undergo specific reactions leading to its formation (Al-Said & Al-Sghair, 2013).

properties

IUPAC Name

1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22-16-20(19-8-3-1-4-9-19)17-26(22)18-23(28)25-13-7-12-24(14-15-25)21-10-5-2-6-11-21/h1-6,8-11,20H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILKKIOUDJWMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CN2CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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